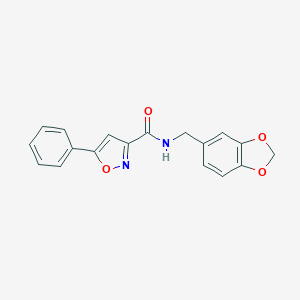

![molecular formula C15H7F6N3O2 B469370 5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 676521-71-4](/img/structure/B469370.png)

5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines . This class of compounds is the dominant motif of many drugs, such as zaleplon and indiplon, which are sedative agents, and ocinaplon, which was identified as an anxiolytic agent .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocycles . They have a conjugated six-pi-electron system .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve substitution reactions with different nucleophiles .Scientific Research Applications

PI3Kγ Inhibition

This compound is a part of the 2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidine compounds which are known to inhibit PI3Kγ . PI3Kγ is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes this compound potentially useful in the treatment of diseases like cancer .

Cancer Treatment

The inhibition of PI3Kγ can be beneficial in the treatment of various types of cancers . The compound’s ability to inhibit PI3Kγ means it could potentially be used in cancer therapeutics .

Immune-related Disorders

The compound’s PI3Kγ inhibition properties also make it potentially useful in the treatment of immune-related disorders . PI3Kγ plays a role in immune response regulation, and its inhibition can help manage immune-related disorders .

Sedative Agents

Pyrazolo[1,5-a]pyrimidines, the class of compounds to which this compound belongs, are the dominant motif of many drugs, including sedative agents . For instance, zaleplon and indiplon are sedative agents .

Anxiolytic Agents

The compound could potentially be used as an anxiolytic agent. Ocinaplon, a drug identified as an anxiolytic agent, also belongs to the class of pyrazolo[1,5-a]pyrimidines .

Antimicrobial Agents

Pyrazolo[1,5-a]pyrimidines have shown significant biological activities, including antimicrobial properties . This suggests that the compound could potentially be used as an antimicrobial agent .

Antioxidant Agents

The compound could potentially be used as an antioxidant agent. Pyrazolo[1,5-a]pyrimidines have been found to exhibit antioxidant properties .

Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have been found to act as selective kinase inhibitors . This suggests that the compound could potentially be used in the treatment of diseases where kinase activity is a factor .

Future Directions

The future directions for the research and development of pyrazolo[1,5-a]pyrimidines could involve exploring their therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to have diverse biological activities and can act as inhibitors for various enzymes such as phosphoinositide 3-kinases (pi3ks) .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets, often through inhibition, leading to changes in the function of the target .

Biochemical Pathways

Given that related compounds are known to inhibit pi3ks , it’s plausible that this compound could affect pathways downstream of PI3K, such as the Akt signaling pathway, which plays a crucial role in cellular processes like glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Result of Action

Given that related compounds are known to inhibit pi3ks , it’s plausible that this compound could have similar effects, potentially leading to changes in cell proliferation, survival, and metabolism .

properties

IUPAC Name |

5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F6N3O2/c16-8-3-1-7(2-4-8)9-5-11(14(17,18)15(19,20)21)24-12(22-9)6-10(23-24)13(25)26/h1-6H,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOILSEHAHMRFOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(C(F)(F)F)(F)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F6N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

676521-71-4 |

Source

|

| Record name | 5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)

![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B469356.png)

![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)

![N-(5-chloro-2-pyridinyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469359.png)

![N-(5-chloro-2-pyridinyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B469362.png)

![N-(3-chlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B469364.png)

![Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469366.png)

![N-(2-ethylphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B469371.png)

![[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B469372.png)

![(4-Benzylpiperazin-1-yl)[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B469378.png)

![Azepan-1-yl[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B469380.png)

![N-[3-(4-morpholinyl)propyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B469434.png)

![8-[(5-Phenyl-3-isoxazolyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B469444.png)